2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

Description

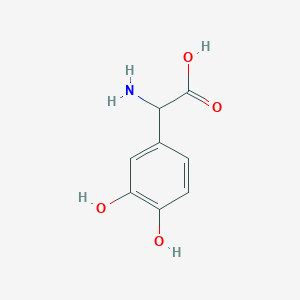

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937079 | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-62-5, 16534-84-2 | |

| Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (also known as DOPAC derivative) is an amino acid derivative with significant implications in neurochemistry and potential therapeutic applications. This compound is structurally related to dopamine and its metabolites, particularly 3,4-dihydroxyphenylacetic acid (DOPAC), suggesting its involvement in critical biochemical pathways associated with neurotransmitter metabolism and oxidative stress responses.

- Molecular Formula : C₈H₉NO₄

- Molecular Weight : 183.16 g/mol

- Structure : Contains two hydroxyl groups on the aromatic ring, contributing to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its role in dopamine metabolism and its antioxidant properties. Key areas of research include:

Neurochemistry

- Dopamine Metabolism : This compound is recognized as a metabolite of DOPAC, which is crucial in the degradation pathways of dopamine, implicating it in neurodegenerative diseases such as Parkinson's disease.

- Oxidative Stress Protection : Its antioxidant properties have been shown to protect neuronal cells from oxidative damage, which is a significant factor in neurodegenerative conditions.

Antidiabetic Potential

Recent studies indicate that derivatives of 3,4-dihydroxyphenylacetic acid can enhance glucose-stimulated insulin secretion in pancreatic islets. This suggests that this compound may also have implications for managing diabetes by modulating insulin release .

The biological effects of this compound can be attributed to its interaction with various biochemical pathways:

- Interaction with Enzymes : It may influence mitochondrial respiration and interact with nitric oxide synthase, impacting neurotransmitter dynamics and cellular respiration.

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dihydroxyphenylacetic acid | Contains two hydroxyl groups on the ring | Direct metabolite of dopamine |

| Dopamine | Catecholamine structure | Neurotransmitter with broader physiological roles |

| Tyrosine | Precursor to dopamine | Amino acid precursor to catecholamines |

| Homovanillic acid | Metabolite of dopamine degradation | End product of dopamine metabolism |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound could mitigate neuronal damage induced by oxidative stress in vitro. This was evidenced by reduced cell death rates in cultures exposed to neurotoxic agents.

- Diabetes Management : Research indicated that this compound enhances insulin secretion from isolated rat pancreatic islets when stimulated by glucose. This effect could provide a basis for developing new antidiabetic therapies targeting glucose metabolism and insulin release mechanisms .

- Antioxidant Properties : In experimental models, the compound exhibited a significant reduction in markers of oxidative stress and inflammation within neuronal tissues, suggesting potential therapeutic applications for neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Background

- Chemical Formula : CHNO

- Molecular Weight : 183.16 g/mol

- CAS Number : 138-62-5

DOPAC is a phenolic acid and a metabolite of dopamine. It plays a crucial role in the metabolic pathways of catecholamines and has implications in neurobiology and pharmacology.

Neurobiology and Parkinson's Disease Research

DOPAC is a key metabolite in the dopaminergic system. Its levels are often studied in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that the oxidative stress associated with dopamine metabolism can lead to the production of DOPAC, which may have neuroprotective or neurotoxic effects depending on its concentration and the cellular environment .

Case Study : A study highlighted that increased levels of DOPAC correlate with reduced activity of monoamine oxidase (MAO) in early-onset Parkinson's disease, suggesting its potential as a biomarker for disease progression .

Antiproliferative Effects in Cancer Research

DOPAC exhibits significant antiproliferative effects against various cancer cell lines, including prostate (LNCaP) and colon (HCT116) cancer cells. The mechanism is believed to be linked to its catechol structure, which can induce apoptosis in cancer cells .

Case Study : Research demonstrated that DOPAC inhibited cell proliferation through the modulation of cell cycle regulators and apoptosis pathways, making it a candidate for further investigation as an anticancer agent .

Diabetes Management

Recent studies have focused on synthesizing derivatives of DOPAC as potential α-glucosidase inhibitors for managing type II diabetes mellitus. These derivatives showed promising results in inhibiting α-glucosidase activity, which is crucial for controlling postprandial hyperglycemia .

| Compound | IC50 (µM) | Comparison to Acarbose (IC50 = 873.34 µM) |

|---|---|---|

| DOPAC Derivative 1 | 12.84 ± 0.52 | Significantly more potent |

| DOPAC Derivative 2 | 43.76 ± 2.34 | Moderate potency |

This research suggests that DOPAC derivatives could provide an alternative to existing diabetes medications with fewer side effects .

Neuroprotective Agent

Given its role in dopamine metabolism, DOPAC has been investigated for its neuroprotective properties. It may help mitigate neuronal damage associated with oxidative stress by acting as an antioxidant.

Potential Drug Development

The synthesis of novel Schiff base derivatives from DOPAC has opened avenues for drug development targeting various conditions, including diabetes and cancer. These derivatives are being studied for their enhanced biological activity and lower toxicity profiles compared to traditional drugs .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Differences and Electronic Properties

The compound is compared with analogues differing in:

- Carbon chain length between the aromatic ring and carbonyl group.

- Substituents on the phenyl ring (e.g., hydroxyl, methoxy, halogen).

- Functional groups (e.g., amino vs. hydroxyl at the α-carbon).

Table 1: Structural Comparison of Key Analogues

| Compound Name | Structure Key Features | Molecular Formula | Key Substituents |

|---|---|---|---|

| 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid | α-amino, catechol, 2-carbon chain | C₈H₉NO₄ | 3,4-dihydroxyphenyl, NH₂ |

| 3-(3,4-Dihydroxyphenyl)propanoic acid | 3-carbon chain, catechol | C₉H₁₀O₄ | 3,4-dihydroxyphenyl |

| 3,4-Dihydroxybenzoic acid | Benzoic acid, catechol | C₇H₆O₄ | 3,4-dihydroxyphenyl |

| 2-(3,4-Dimethoxyphenyl)acetic acid | Methoxy groups instead of hydroxyls | C₁₀H₁₂O₄ | 3,4-dimethoxyphenyl |

| 2-Amino-2-(3,4-difluorophenyl)acetic acid | Fluorine substituents, α-amino | C₈H₇F₂NO₂ | 3,4-difluorophenyl, NH₂ |

Key Observations :

Antioxidant Activity: Mechanism and Efficiency

Studies on ester derivatives (e.g., phenethyl/phenpropyl esters) reveal:

- Linker Length: Shorter chains (e.g., 2-carbon in 2-(3,4-dihydroxyphenyl)acetic acid esters) favor electron transfer (ET) mechanisms (DPPH assay), while longer chains (e.g., 3-carbon in 3-(3,4-dihydroxyphenyl)propanoic acid esters) prefer hydrogen atom transfer (HAT) (APPH assay) .

- Conjugation Effects : Esters with conjugated systems (e.g., caffeic acid derivatives) exhibit higher radical scavenging activity than saturated analogues .

Table 2: Antioxidant Activity of Esters (IC₅₀ Values)

| Compound | DPPH (ET) IC₅₀ (μM) | APPH (HAT) IC₅₀ (μM) |

|---|---|---|

| 2-(3,4-Dihydroxyphenyl)acetic acid ester | 12.5 ± 0.8 | 45.2 ± 3.1 |

| 3-(3,4-Dihydroxyphenyl)propanoic acid ester | 28.3 ± 1.5 | 18.7 ± 1.2 |

| 3,4-Dihydroxybenzoic acid ester | 35.6 ± 2.1 | 52.4 ± 4.0 |

Substituent Effects on Bioactivity

- Halogenation: Fluorinated derivatives (e.g., 2-amino-2-(3,4-difluorophenyl)acetic acid) show reduced antioxidant capacity due to electron-withdrawing effects but improved metabolic stability .

- Methoxylation : Methoxy groups (e.g., 2,3-dimethoxy analogues) decrease polarity, enhancing membrane permeability but reducing redox activity .

Preparation Methods

Diastereomeric Salt Formation

Racemic 3,4-dihydroxyphenylglycine is slurried in glacial acetic acid at 40°C, followed by the addition of L(+)-3-bromocamphor-9-sulfonic acid. Seed crystals of the D-isomer salt are introduced to induce crystallization. After stirring for 5 hours, the diastereomeric salt of D-3,4-dihydroxyphenylglycine is filtered and dried under vacuum. The process achieves a 35% yield from the racemic mixture, with the salt confirmed to have a 1:1 stoichiometry via optical rotation analysis ([α]₀²⁵ = +5° in methanol).

Multicomponent Ugi Reaction for N-Acyl Derivatives

The Ugi reaction, a four-component condensation process, has been adapted to synthesize N-acyl 3,4-dihydroxyphenylglycine derivatives, which can serve as precursors to the free amino acid.

Reaction Components and Conditions

As described in and, the Ugi reaction employs:

-

Aldehyde : tert-Butyl-protected hydroxybenzaldehydes (e.g., di-tert-butyl (4-formyl-1,2-phenylene) dicarbonate).

-

Amine : 4-Methoxybenzylamine.

-

Isocyanide : Cyclohexyl isocyanide.

-

Acid : Benzoic acid or polyphenolic acids (e.g., protocatechuic acid).

The reaction proceeds at room temperature in methanol, yielding Ugi adducts in 66–76% efficiency. Subsequent treatment with trifluoroacetic acid (TFA) removes protecting groups, producing N-acyl 3,4-dihydroxyphenylglycine amides.

Biosynthetic Production via Polyketide Synthases

A biotechnological approach involves the enzyme DpgA, a type III polyketide synthase, which catalyzes the formation of dihydroxyphenylglycine from malonyl-CoA and 3,4-dihydroxybenzoyl-CoA. This pathway is part of the biosynthetic route for glycopeptide antibiotics, highlighting the compound’s natural occurrence.

Enzymatic Mechanism

DpgA iteratively decarboxylates malonyl-CoA to elongate the polyketide chain, followed by cyclization and aromatization to yield 3,4-dihydroxyphenylglycine. This method offers sustainability advantages but requires optimization for industrial-scale production.

Analytical Characterization

Radical-Scavenging Activity

N-Acyl derivatives of 3,4-dihydroxyphenylglycine exhibit potent antioxidant properties. As reported in, the EC₅₀ values for DPPH radical scavenging range from 12.5 to 25.0 µM, correlating with the number of hydroxyl groups. Cyclic voltammetry confirms oxidation potentials between 0.35–0.55 V vs. SCE, consistent with catechol-mediated redox activity.

Q & A

How can the stereochemical stability of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid be assessed under physiological conditions?

Methodological Answer:

To evaluate stereochemical stability, researchers should employ chiral HPLC coupled with polarimetric detection to monitor enantiomeric excess over time in simulated physiological buffers (e.g., pH 7.4 PBS). Accelerated degradation studies under varying temperatures (25–37°C) and oxidative stress (H2O2 exposure) can reveal susceptibility to racemization. Thermodynamic parameters (ΔH, ΔS) derived from these experiments provide insights into energy barriers for chiral inversion . Contradictions in stability data may arise from differences in buffer composition or analytical sensitivity; thus, cross-validation using circular dichroism (CD) spectroscopy is recommended.

What strategies mitigate interference from catechol oxidation during quantification of this compound in biological matrices?

Methodological Answer:

Catechol moieties in this compound are prone to oxidation, leading to artifacts in LC-MS/MS analyses. To address this:

- Sample Preparation: Add 0.1% ascorbic acid or EDTA to stabilize the catechol group during extraction.

- Chromatography: Use a C18 column with a mobile phase containing 0.01% trifluoroacetic acid (TFA) to suppress ionization and minimize on-column oxidation.

- Validation: Compare results under inert (N2-purged) vs. ambient conditions to quantify oxidation-driven signal loss. Discrepancies in reported concentrations often stem from inadequate stabilization protocols, as seen in urinary metabolite studies .

How does this compound interact with dopaminergic receptors, and what experimental models validate these interactions?

Methodological Answer:

Structural analogs of this compound (e.g., dihydroxyphenylacetic acid derivatives) exhibit affinity for D2-like receptors due to catechol-group mimicry of dopamine . To validate interactions:

- In Silico Docking: Use Schrödinger Suite or AutoDock to model binding poses against human D2 receptor crystal structures (PDB: 6CM4).

- Functional Assays: Perform cAMP inhibition assays in HEK293 cells transfected with D2 receptors.

- Contradiction Management: Disparate binding affinities reported in literature may arise from differences in receptor isoforms (e.g., D2S vs. D2L) or assay conditions (e.g., Mg<sup>2+</sup> concentration). Cross-reference results with radioligand displacement studies using [<sup>3</sup>H]spiperone .

What synthetic routes optimize enantiomeric purity for this compound, and how are byproducts characterized?

Methodological Answer:

Asymmetric synthesis via Evans oxazolidinone auxiliaries or enzymatic resolution (e.g., using lipase B from Candida antarctica) can achieve >98% enantiomeric excess (ee). Key steps:

- Protection: Temporarily mask catechol -OH groups with tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions.

- Byproduct Analysis: Use HRMS and <sup>13</sup>C-NMR to identify dimerization products (e.g., via Ullmann coupling) or over-oxidation artifacts.

- Scale-Up Challenges: Pilot studies show that residual palladium from catalytic steps may necessitate chelating resin purification, as highlighted in related arylacetic acid syntheses .

How do pH and ionic strength influence the chelation behavior of this compound with transition metals?

Methodological Answer:

The compound’s catechol and amino groups enable chelation with Fe<sup>3+</sup> and Cu<sup>2+</sup>. To study this:

- Potentiometric Titration: Determine stability constants (log β) under varying pH (2–10) and ionic strength (0.1–1.0 M KCl).

- Spectroscopic Validation: UV-Vis (charge-transfer bands at 450–500 nm) and EPR (for Cu<sup>2+</sup> complexes) confirm coordination geometry.

- Biological Relevance: Compare chelation efficacy in simulated extracellular fluid (pH 7.4) vs. lysosomal compartments (pH 4.5) to assess potential metal-displacement toxicity .

What metabolomic workflows identify this compound as a gut microbiota-derived metabolite?

Methodological Answer:

- Sample Collection: Analyze fecal and plasma samples pre-/post-probiotic intervention using untargeted LC-QTOF-MS.

- Data Processing: Use XCMS Online for peak alignment and MetaboAnalyst for pathway enrichment.

- Validation: Spike synthetic standards into germ-free mouse plasma to confirm microbial origin. Studies show significant elevation of this compound after oligosaccharide supplementation, correlating with Lactobacillus activity .

How can computational modeling predict the antioxidant mechanism of this compound?

Methodological Answer:

- DFT Calculations: Compute bond dissociation enthalpies (BDEs) for phenolic O-H groups using Gaussian09 at the B3LYP/6-311++G(d,p) level. Lower BDE (<85 kcal/mol) indicates potent H-atom transfer activity.

- Kinetic Modeling: Simulate reaction rates with ROS (e.g., •OH) using COPASI. Discrepancies between in vitro and in silico data may arise from solvent effects (e.g., aqueous vs. lipid phases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.